molecular formula C10H13ClFN B2752982 (4-Cyclopropyl-3-fluorophenyl)methanamine hydrochloride CAS No. 2309462-59-5

(4-Cyclopropyl-3-fluorophenyl)methanamine hydrochloride

Cat. No.: B2752982
CAS No.: 2309462-59-5
M. Wt: 201.67
InChI Key: SFOJEUCADFJJME-UHFFFAOYSA-N
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Description

(4-Cyclopropyl-3-fluorophenyl)methanamine hydrochloride is a chemical compound with the molecular formula C10H13ClFN. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is characterized by the presence of a cyclopropyl group, a fluorophenyl group, and a methanamine group, making it a versatile molecule in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyclopropyl-3-fluorophenyl)methanamine hydrochloride typically involves the reaction of 4-cyclopropyl-3-fluorobenzaldehyde with ammonia or an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the purification of the final product through recrystallization or chromatography techniques to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

(4-Cyclopropyl-3-fluorophenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl-fluorobenzaldehyde, while reduction may produce cyclopropyl-fluorophenylamine derivatives .

Scientific Research Applications

(4-Cyclopropyl-3-fluorophenyl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Cyclopropyl-3-fluorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    (3-Cyclopropyl-4-fluorophenyl)methanamine: Similar in structure but with different positional isomers.

    (S)-Cyclopropyl (4-fluorophenyl)methanamine: An enantiomer with potential differences in biological activity.

    ®-Cyclopropyl (4-fluorophenyl)methanamine hydrochloride: Another enantiomer with distinct properties.

Uniqueness

(4-Cyclopropyl-3-fluorophenyl)methanamine hydrochloride is unique due to its specific substitution pattern and the presence of both cyclopropyl and fluorophenyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

(4-cyclopropyl-3-fluorophenyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN.ClH/c11-10-5-7(6-12)1-4-9(10)8-2-3-8;/h1,4-5,8H,2-3,6,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFOJEUCADFJJME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=C(C=C2)CN)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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